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molecular formula C7H6F3NS2 B3045565 Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]- CAS No. 109993-23-9

Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-

Cat. No. B3045565
M. Wt: 225.3 g/mol
InChI Key: ZPTRFECGKAVAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07385093B2

Procedure details

15.1 g (64.8 mmol; purity 86.3%) of 3,4,4-trifluoro-3-butenyl dithiocarbamate in 100 ml of dioxane are admixed with 2 ml of conc. hydrochloric acid and 12.4 g (71.2 mmol) of 45% aqueous chloroacetaldehyde solution. The mixture is boiled for 4 h under argon, and another 1 ml of chloroacetaldehyde solution is added after 2 h. The mixture is then concentrated by evaporation under reduced pressure, the residue taken up in dichloromethane and washed with water, and the organic phase concentrated by evaporation under reduced pressure after drying over MgSO4. 16 g (94.4% of theory; purity by GC/MS: 86.1 area %) of an oil are obtained, which may be distilled at 0.4 T/86° C.
Name
3,4,4-trifluoro-3-butenyl dithiocarbamate
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[S:11])([S:3][CH2:4][CH2:5][C:6]([F:10])=[C:7]([F:9])[F:8])[NH2:2].Cl.Cl[CH2:14][CH:15]=O>O1CCOCC1>[F:10][C:6](=[C:7]([F:9])[F:8])[CH2:5][CH2:4][S:3][C:1]1[S:11][CH:14]=[CH:15][N:2]=1

Inputs

Step One
Name
3,4,4-trifluoro-3-butenyl dithiocarbamate
Quantity
15.1 g
Type
reactant
Smiles
C(N)(SCCC(=C(F)F)F)=S
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
ClCC=O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated by evaporation under reduced pressure
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated by evaporation under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over MgSO4
CUSTOM
Type
CUSTOM
Details
16 g (94.4% of theory; purity by GC/MS: 86.1 area %) of an oil are obtained
DISTILLATION
Type
DISTILLATION
Details
which may be distilled at 0.4 T/86° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(CCSC=1SC=CN1)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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